molecular formula C25H27N3O3 B5579170 N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide

N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide

Cat. No. B5579170
M. Wt: 417.5 g/mol
InChI Key: ARVXEMXFRCMOOM-LGUFXXKBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" often involves the formation of Schiff bases, which are typically synthesized through a condensation reaction between an amine and an aldehyde or ketone. A study by Sharma et al. (2016) on a similar Schiff base compound outlines the synthesis process and characterizes the compound using various techniques, highlighting the importance of structural analysis in understanding the properties of these compounds (Sharma, Arora, & Cardoza, 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" has been studied extensively. Subashini et al. (2012) investigated the crystal structures of related benzylidene derivatives, revealing that these molecules can exhibit various conformations and highlighting the significance of dihedral angles and planarity in their molecular structures (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" and related compounds can vary significantly. The study by Calatayud et al. (2007) describes the selective synthesis of thiosemicarbazide derivatives, demonstrating the influence of reaction conditions on the products formed (Calatayud, Escolar, López-Torres, & Mendiola, 2007). This highlights the complexity and versatility of the chemical reactions involving these compounds.

Physical Properties Analysis

The physical properties of compounds like "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" are crucial for their potential applications. Studies such as those conducted by Zia-ur-Rehman et al. (2009) on similar compounds provide insights into their antibacterial and radical scavenging activities, which are important aspects of their physical properties (Zia-ur-Rehman, Anwar Choudary, Elsegood, Siddiqui, & Khan, 2009).

Chemical Properties Analysis

Understanding the chemical properties of "N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide" involves exploring its reactivity, stability, and interactions with other molecules. Research by Kariaka et al. (2014) on coordination compounds based on related chemical structures sheds light on the complex interactions and stability of these compounds, contributing to a deeper understanding of their chemical properties (Kariaka, Trush, Sliva, Dyakonenko, Shishkin, & Amirkhanov, 2014).

Scientific Research Applications

Antimicrobial and Antitumor Applications

Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds

A study conducted by Nimbalkar et al. (2018) discusses the synthesis of novel derivatives with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were synthesized from key compounds related to the chemical structure of interest and showed non-cytotoxic nature against human cancer cell lines, suggesting their potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Synthesis and Evaluation of Oxorhenium(V) Complexes

Nguyen et al. (2009) synthesized a novel class of thiosemicarbazides/thiosemicarbazones, demonstrating strong antiproliferative effects in vitro. These findings highlight the potential of such compounds in the development of cancer therapeutics (Nguyen et al., 2009).

Antidepressant and Nootropic Agents

Research by Thomas et al. (2016) synthesized Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. This demonstrates the broader utility of such compounds in central nervous system (CNS) related applications (Thomas et al., 2016).

Chemical Properties and Interactions

Spectroscopic and Molecular Docking Studies

A study by Sharma et al. (2016) on 4-hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene)hydrazide, closely related to the compound , evaluated its antioxidant activity and interaction with bovine serum albumin (BSA). This research contributes to understanding the chemical properties and potential biological interactions of similar compounds (Sharma et al., 2016).

Synthesis Techniques and Material Science

Ordered Polymer Synthesis

Ueda et al. (1997) discussed the synthesis of ordered poly(acylhydrazide−amide) by direct polycondensation, showcasing the chemical versatility and potential applications of acylhydrazides in material science (Ueda et al., 1997).

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use. For instance, many hydrazide derivatives exhibit antimicrobial, antitumor, and herbicidal properties .

Safety and Hazards

As with any chemical compound, handling should be done with care to avoid contact with skin and eyes. Dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions for research on such a compound could include exploring its potential uses in various fields, such as medicine or agriculture, based on the known properties of similar compounds .

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-3-28(4-2)21-17-15-20(16-18-21)19-26-27-24(29)25(30-22-11-7-5-8-12-22)31-23-13-9-6-10-14-23/h5-19,25H,3-4H2,1-2H3,(H,27,29)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVXEMXFRCMOOM-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide

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